molecular formula C10H15NO2S B13683111 Methyl 2-Pentylthiazole-4-carboxylate

Methyl 2-Pentylthiazole-4-carboxylate

Cat. No.: B13683111
M. Wt: 213.30 g/mol
InChI Key: VARXRERASNKXAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-Pentylthiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Pentylthiazole-4-carboxylate typically involves the reaction of thioamides with α-haloesters in the presence of a base. The reaction conditions often include the use of absolute ethanol as a solvent and heating under reflux . The general reaction scheme can be represented as follows:

  • Thioamide + α-Haloester → Thiazole Derivative
  • Thiazole Derivative + Methanol → this compound

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-Pentylthiazole-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation : The thiazole ring can be oxidized to form sulfoxides or sulfones.
  • Reduction : Reduction reactions can lead to the formation of dihydrothiazoles.
  • Substitution : Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
  • Substitution : Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

Methyl 2-Pentylthiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-Pentylthiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s aromaticity and electron-donating properties play a crucial role in its biological effects .

Comparison with Similar Compounds

Similar Compounds:

  • 2-Methylthiazole
  • 4-Methylthiazole
  • 2-Phenylthiazole
  • 4-Phenylthiazole

Uniqueness: Methyl 2-Pentylthiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, it may exhibit different reactivity and biological activity profiles .

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

methyl 2-pentyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C10H15NO2S/c1-3-4-5-6-9-11-8(7-14-9)10(12)13-2/h7H,3-6H2,1-2H3

InChI Key

VARXRERASNKXAU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC(=CS1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.